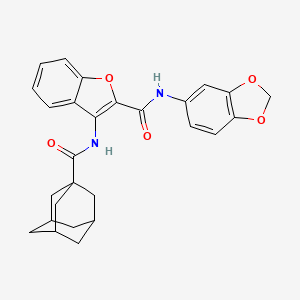

3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

CAS No.: 888458-30-8

Cat. No.: VC11888877

Molecular Formula: C27H26N2O5

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888458-30-8 |

|---|---|

| Molecular Formula | C27H26N2O5 |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | 3-(adamantane-1-carbonylamino)-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C27H26N2O5/c30-25(28-18-5-6-21-22(10-18)33-14-32-21)24-23(19-3-1-2-4-20(19)34-24)29-26(31)27-11-15-7-16(12-27)9-17(8-15)13-27/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) |

| Standard InChI Key | BLMWAPKVIFXPGQ-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 |

Introduction

3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that integrates structural features of adamantane, benzodioxole, and benzofuran. This unique hybrid structure imparts distinct physicochemical properties, making it a promising candidate for various applications in medicinal chemistry. The compound's CAS number is 888458-30-8, and its molecular formula is C27H26N2O5, with a molecular weight of 458.5 g/mol .

Key Structural Components:

-

Adamantane Moiety: Contributes to molecular stability and lipophilicity, facilitating passage through biological membranes.

-

Benzodioxole Ring: Enhances binding affinity and selectivity towards specific biological targets.

-

Benzofuran Ring: Participates in interactions with biological macromolecules, potentially influencing enzyme activity or receptor function.

Synthesis Methods

The synthesis of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide involves several key steps:

-

Formation of Adamantane Amide: Starting with adamantane-1-carboxylic acid, conversion to adamantane-1-amine is achieved through an amide coupling reaction.

-

Formation of Benzodioxole Intermediate: Synthesized via catalytic hydrogenation of catechol with 1,2-dibromoethane, followed by cyclization.

-

Benzofuran Ring Construction: Synthesized via palladium-catalyzed cross-coupling of a 2-bromobenzaldehyde with a suitable alkyne.

-

Final Coupling: The adamantane-1-amido moiety is coupled with the benzodioxole-benzofuran intermediate through amide bond formation using a coupling agent like N,N'-diisopropylcarbodiimide (DIC).

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity due to its unique structural features. The adamantane moiety provides stability, while the benzodioxole and benzofuran rings interact with specific molecular targets, modulating their activity. It may inhibit enzymes by binding to their active sites or alter receptor function through allosteric modulation.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(adamantane-1-amido)-N-(2,4-dichlorophenyl)-1-benzofuran-2-carboxamide | Contains dichlorophenyl instead of benzodioxole | Potentially different biological activity due to substitution |

| 3-(adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | Features a fluorophenyl group | Variations in lipophilicity and receptor binding |

Potential Applications

The compound's unique structural characteristics make it a candidate for various applications, particularly in medicinal chemistry. Its potential therapeutic applications arise from its ability to interact with biological targets, enhancing selectivity and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume